molecular formula C17H14N4S B11236192 2-(2-Phenylethyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Phenylethyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11236192
M. Wt: 306.4 g/mol
InChI Key: NVCIAOFPGPWMDE-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with phenylethyl and thiophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethyl)-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing appropriate purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophenyl or phenylethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-(2-Phenylethyl)-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs due to its unique structural features.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b][1,2,4]triazole
  • Triazolo[3,4-b][1,3,4]thiadiazine
  • Thio-triazole derivatives

Uniqueness

2-(2-Phenylethyl)-7-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the combination of phenylethyl and thiophenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

2-(2-phenylethyl)-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H14N4S/c1-2-4-13(5-3-1)6-7-16-19-17-18-10-8-15(21(17)20-16)14-9-11-22-12-14/h1-5,8-12H,6-7H2

InChI Key

NVCIAOFPGPWMDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CSC=C4

Origin of Product

United States

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